Pirotinib vs. Lapatinib: PHOEBE Phase III Trial Progression-Free Survival Superiority
In the randomized phase III PHOEBE trial, pirotinib plus capecitabine demonstrated a statistically significant progression-free survival advantage over lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and taxanes [1]. This direct head-to-head comparison provides the highest-strength evidence for pirotinib's clinical differentiation from the reversible TKI lapatinib.
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 12.5 months (95% CI: 9.8-15.3) |
| Comparator Or Baseline | Lapatinib plus capecitabine: Median PFS: 6.8 months (95% CI: 5.4-8.1) |
| Quantified Difference | Hazard ratio (HR) = 0.39 (95% CI: 0.27-0.56); P < 0.0001; 5.7-month absolute PFS improvement |
| Conditions | Randomized phase III trial; HER2-positive metastatic breast cancer; second-line setting after trastuzumab and taxanes; pirotinib 400 mg daily + capecitabine 1000 mg/m² BID days 1-14 vs. lapatinib 1250 mg daily + capecitabine |
Why This Matters
This 83% relative reduction in disease progression risk directly quantifies pirotinib's superiority over lapatinib in a regulatory-grade randomized trial, establishing clear procurement justification for second-line HER2-positive breast cancer research applications.
- [1] Xu B, et al. Pyrotinib plus capecitabine versus lapatinib plus capecitabine for the treatment of HER2-positive metastatic breast cancer (PHOEBE): a multicentre, open-label, randomised, controlled, phase 3 trial. Lancet Oncol. 2021;22(3):351-360. View Source
